(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15608966
InChI: InChI=1S/C16H18N2OS3/c1-3-5-10-18-14(19)13(22-16(18)20)15-17(4-2)11-8-6-7-9-12(11)21-15/h6-9H,3-5,10H2,1-2H3/b15-13+
SMILES:
Molecular Formula: C16H18N2OS3
Molecular Weight: 350.5 g/mol

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC15608966

Molecular Formula: C16H18N2OS3

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H18N2OS3
Molecular Weight 350.5 g/mol
IUPAC Name (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H18N2OS3/c1-3-5-10-18-14(19)13(22-16(18)20)15-17(4-2)11-8-6-7-9-12(11)21-15/h6-9H,3-5,10H2,1-2H3/b15-13+
Standard InChI Key BGLQWLIDIUXVSI-FYWRMAATSA-N
Isomeric SMILES CCCCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)CC)/SC1=S
Canonical SMILES CCCCN1C(=O)C(=C2N(C3=CC=CC=C3S2)CC)SC1=S

Introduction

The compound (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives. These compounds are recognized for their heterocyclic structures and extensive pharmacological potential. Thiazolidin-4-one scaffolds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, and antioxidant properties .

The structural complexity of this compound arises from its unique substituents:

  • Thiazolidinone core: A five-membered ring containing sulfur and nitrogen.

  • Benzothiazole moiety: A bicyclic structure that enhances biological activity.

  • Functional groups: The butyl and ethyl substituents contribute to hydrophobic interactions critical for bioactivity.

Pharmacological Potential

Thiazolidin-4-one derivatives exhibit a broad spectrum of biological activities. The specific substituents on this molecule suggest potential for the following activities:

  • Antimicrobial Activity:

    • The thiazolidinone scaffold is known for its efficacy against Gram-positive and Gram-negative bacteria.

    • Substituents such as benzothiazole enhance lipophilicity, which facilitates membrane penetration .

  • Anticancer Activity:

    • Thiazolidinone derivatives have shown inhibitory effects on cancer cell lines by targeting enzymes like cyclin-dependent kinases (CDKs) .

    • The benzothiazole moiety has been associated with DNA intercalation and apoptosis induction in cancer cells.

  • Anti-inflammatory Activity:

    • Molecular docking studies on similar compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), reducing inflammation .

  • Antioxidant Properties:

    • The electron-rich thioxo group contributes to free radical scavenging activity, offering protection against oxidative stress .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Cyclization reactions between a thiocarbonyl compound and an amine derivative.

  • Functionalization with benzothiazole-based intermediates.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Confirms hydrogen and carbon environments.

  • Mass Spectrometry (MS): Verifies molecular weight.

  • Infrared Spectroscopy (IR): Detects functional groups like thioxo (-C=S) .

Biological Evaluation

Preliminary studies on related compounds indicate promising results:

  • Antibacterial activity against Escherichia coli and Staphylococcus aureus.

  • Cytotoxicity against cancer cell lines such as HT29 (colon adenocarcinoma) and H460 (lung cancer).

  • Anti-inflammatory effects through inhibition of inflammatory mediators .

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